molecular formula C17H16F2N2O2 B11169222 N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide

N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11169222
M. Wt: 318.32 g/mol
InChI Key: AFGAGJUCRMRRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of difluorophenyl and methylpropanoyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-aminobenzamide.

    Acylation Reaction: The 2,4-difluoroaniline undergoes acylation with 2-methylpropanoic acid chloride in the presence of a base such as triethylamine to form the intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substitution pattern and the presence of the 2-methylpropanoyl group, which may confer distinct chemical and biological properties compared to other benzamides.

Properties

Molecular Formula

C17H16F2N2O2

Molecular Weight

318.32 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-13-6-3-11(4-7-13)17(23)21-15-8-5-12(18)9-14(15)19/h3-10H,1-2H3,(H,20,22)(H,21,23)

InChI Key

AFGAGJUCRMRRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.